1-(Tert-butoxycarbonyl)-2-{[3-(trifluoromethyl)phenyl]methyl}pyrrolidine-2-carboxylic acid

Catalog No.
S12983811
CAS No.
M.F
C18H22F3NO4
M. Wt
373.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Tert-butoxycarbonyl)-2-{[3-(trifluoromethyl)phe...

Product Name

1-(Tert-butoxycarbonyl)-2-{[3-(trifluoromethyl)phenyl]methyl}pyrrolidine-2-carboxylic acid

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-2-[[3-(trifluoromethyl)phenyl]methyl]pyrrolidine-2-carboxylic acid

Molecular Formula

C18H22F3NO4

Molecular Weight

373.4 g/mol

InChI

InChI=1S/C18H22F3NO4/c1-16(2,3)26-15(25)22-9-5-8-17(22,14(23)24)11-12-6-4-7-13(10-12)18(19,20)21/h4,6-7,10H,5,8-9,11H2,1-3H3,(H,23,24)

InChI Key

WXGUGSIKOXDJSI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1(CC2=CC(=CC=C2)C(F)(F)F)C(=O)O

1-(Tert-butoxycarbonyl)-2-{[3-(trifluoromethyl)phenyl]methyl}pyrrolidine-2-carboxylic acid is a complex organic compound featuring a pyrrolidine ring substituted with a tert-butoxycarbonyl group and a trifluoromethyl phenyl moiety. The compound's structure includes a carboxylic acid functional group, which contributes to its reactivity and potential biological activity. This compound belongs to a class of derivatives that are often utilized in medicinal chemistry, particularly in the development of pharmaceuticals due to their structural versatility and ability to interact with biological targets.

The reactivity of 1-(tert-butoxycarbonyl)-2-{[3-(trifluoromethyl)phenyl]methyl}pyrrolidine-2-carboxylic acid can be attributed to the presence of the carboxylic acid group, which can undergo typical reactions such as:

  • Esterification: Reaction with alcohols to form esters.
  • Decarboxylation: Under certain conditions, the carboxylic acid can lose carbon dioxide.
  • Amide Formation: Reacting with amines to form amides, which is significant in peptide synthesis.

These reactions are critical for modifying the compound to enhance its pharmacological properties or for synthesizing related compounds.

The synthesis of 1-(tert-butoxycarbonyl)-2-{[3-(trifluoromethyl)phenyl]methyl}pyrrolidine-2-carboxylic acid can be approached through several methods:

  • Boc Protection: The tert-butoxycarbonyl group can be introduced via reaction with tert-butoxycarbonyl anhydride in the presence of a base.
  • Pyrrolidine Formation: The pyrrolidine ring can be synthesized from amino acids or through cyclization reactions involving appropriate precursors.
  • Trifluoromethylation: The introduction of the trifluoromethyl group can be achieved using trifluoromethylating agents such as trifluoromethyl iodide or via nucleophilic substitution reactions.

These methods allow for the efficient construction of the compound while maintaining control over stereochemistry and functional group placement.

1-(Tert-butoxycarbonyl)-2-{[3-(trifluoromethyl)phenyl]methyl}pyrrolidine-2-carboxylic acid has potential applications in:

  • Pharmaceutical Development: As a building block for drug synthesis, particularly in creating proline analogs.
  • Chemical Biology: Used in studying protein interactions and enzyme mechanisms due to its ability to mimic natural amino acids.
  • Material Science: Potential use in developing novel materials with specific electronic or chemical properties.

Interaction studies involving similar compounds suggest that 1-(tert-butoxycarbonyl)-2-{[3-(trifluoromethyl)phenyl]methyl}pyrrolidine-2-carboxylic acid may interact with various biological targets, including:

  • G-protein-coupled receptors (GPCRs): Important for signal transduction pathways.
  • Enzymes: Such as proteases and kinases, where inhibition could lead to therapeutic effects.
  • Transport Proteins: Affecting drug absorption and distribution within biological systems.

Understanding these interactions is crucial for optimizing its pharmacological profile.

Several compounds share structural features with 1-(tert-butoxycarbonyl)-2-{[3-(trifluoromethyl)phenyl]methyl}pyrrolidine-2-carboxylic acid. Here are some notable examples:

Compound NameStructure FeaturesUnique Attributes
1-(tert-Butoxycarbonyl)-2-methylpyrrolidine-2-carboxylic acidPyrrolidine ring, Boc groupSimpler structure, commonly used as a proline derivative .
(3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(2-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acidSimilar trifluoromethyl substitutionDifferent stereochemistry affecting biological activity .
3-((tert-butoxycarbonyl)amino)-4-(2-(trifluoromethyl)phenyl)butanoic acidContains butanoic chainPotentially different metabolic pathways due to longer carbon chain .

These comparisons highlight the unique aspects of 1-(tert-butoxycarbonyl)-2-{[3-(trifluoromethyl)phenyl]methyl}pyrrolidine-2-carboxylic acid, particularly its specific combination of functional groups and structural complexity that may confer distinct biological activities and applications.

The systematic IUPAC name 1-(tert-butoxycarbonyl)-2-{[3-(trifluoromethyl)phenyl]methyl}pyrrolidine-2-carboxylic acid provides a precise description of its molecular architecture. Breaking down the name:

  • 1-(tert-Butoxycarbonyl): A tert-butoxycarbonyl (Boc) group is attached to the nitrogen atom of the pyrrolidine ring. This group serves as a protective moiety for amines during synthetic processes.
  • 2-{[3-(Trifluoromethyl)phenyl]methyl}: A benzyl substituent with a trifluoromethyl (–CF₃) group at the meta position is bonded to the second carbon of the pyrrolidine ring. The –CF₃ group introduces strong electron-withdrawing effects, influencing reactivity and solubility.
  • Pyrrolidine-2-carboxylic acid: The core structure is a five-membered saturated heterocycle (pyrrolidine) with a carboxylic acid functional group at the second position.

Structural Features and Molecular Data

PropertyValueSource
Molecular formulaC₁₈H₂₂F₃NO₄
Molecular weight373.37 g/mol
CAS number1217832-93-3
Key functional groupsBoc, –CF₃, carboxylic acid, pyrrolidine

The stereochemistry at the pyrrolidine ring’s second carbon is critical, as enantiomeric purity often determines biological activity. For example, the (S)-enantiomer of similar pyrrolidine derivatives exhibits distinct binding affinities in drug-receptor interactions.

Historical Development in Heterocyclic Chemistry

The synthesis of this compound reflects broader trends in heterocyclic chemistry, particularly the integration of protective groups and fluorinated substituents to enhance synthetic versatility.

Evolution of Protective Group Strategies

The Boc group, first popularized in the 1960s, revolutionized peptide synthesis by enabling selective amine protection. Its application to pyrrolidine systems, as seen here, allowed chemists to bypass unwanted side reactions during multi-step syntheses. For instance, Boc-protected pyrrolidinones (e.g., N-Boc-3-pyrrolidinone) became intermediates for constructing complex alkaloids and pharmaceuticals.

Fluorine Incorporation in Drug Design

The trifluoromethyl group’s introduction into aromatic systems gained momentum in the 1980s, driven by its ability to improve metabolic stability and membrane permeability. Compounds like celecoxib (a –CF₃-containing NSAID) demonstrated the clinical value of fluorinated heterocycles, spurring research into analogs such as this pyrrolidine derivative.

Synthetic Milestones

Early routes to this compound involved:

  • Pyrrolidine Ring Formation: Cyclization of γ-amino acids or reductive amination of ketones.
  • Boc Protection: Reaction with di-tert-butyl dicarbonate under basic conditions.
  • Trifluoromethylbenzyl Introduction: Friedel-Crafts alkylation or Suzuki-Miyaura coupling with 3-(trifluoromethyl)benzyl halides.

A comparative analysis of synthetic approaches reveals that enzymatic resolution methods (e.g., using lipases) achieved higher enantiomeric excess (>98%) for the (S)-isomer compared to chiral auxiliary-based routes.

XLogP3

3.9

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

373.15009267 g/mol

Monoisotopic Mass

373.15009267 g/mol

Heavy Atom Count

26

Dates

Last modified: 08-10-2024

Explore Compound Types